molecular formula C14H11N5O2S B12165309 N'-acetyl-3-(1,3-benzothiazol-2-yl)pyrazine-2-carbohydrazide

N'-acetyl-3-(1,3-benzothiazol-2-yl)pyrazine-2-carbohydrazide

Katalognummer: B12165309
Molekulargewicht: 313.34 g/mol
InChI-Schlüssel: SJXUPLFHWRYJNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-acetyl-3-(1,3-benzothiazol-2-yl)pyrazine-2-carbohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-acetyl-3-(1,3-benzothiazol-2-yl)pyrazine-2-carbohydrazide typically involves multiple steps. One common method starts with the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) in chloroform . This is followed by the condensation of the resulting intermediate with pyrazine-2-carbohydrazide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance yield and efficiency . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

N’-acetyl-3-(1,3-benzothiazol-2-yl)pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: This compound can participate in nucleophilic substitution reactions, often involving halogenated intermediates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated intermediates in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N’-acetyl-3-(1,3-benzothiazol-2-yl)pyrazine-2-carbohydrazide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of N’-acetyl-3-(1,3-benzothiazol-2-yl)pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, it is believed to inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall formation, leading to the death of the bacterial cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-acetyl-3-(1,3-benzothiazol-2-yl)pyrazine-2-carbohydrazide stands out due to its unique combination of the benzothiazole and pyrazine moieties, which confer distinct biological activities. Its potential as an anti-tubercular agent and its diverse applications in various scientific fields make it a compound of significant interest.

Eigenschaften

Molekularformel

C14H11N5O2S

Molekulargewicht

313.34 g/mol

IUPAC-Name

N'-acetyl-3-(1,3-benzothiazol-2-yl)pyrazine-2-carbohydrazide

InChI

InChI=1S/C14H11N5O2S/c1-8(20)18-19-13(21)11-12(16-7-6-15-11)14-17-9-4-2-3-5-10(9)22-14/h2-7H,1H3,(H,18,20)(H,19,21)

InChI-Schlüssel

SJXUPLFHWRYJNG-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NNC(=O)C1=NC=CN=C1C2=NC3=CC=CC=C3S2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.